molecular formula C8H4BrNO2S B3240572 2-Bromo-benzothiazole-4-carboxylic acid CAS No. 1440526-47-5

2-Bromo-benzothiazole-4-carboxylic acid

Cat. No.: B3240572
CAS No.: 1440526-47-5
M. Wt: 258.09 g/mol
InChI Key: WPSKSNGSLUOGEC-UHFFFAOYSA-N
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Description

2-Bromo-benzothiazole-4-carboxylic acid is a heterocyclic compound that features a benzothiazole ring with a bromine atom at the 2-position and a carboxylic acid group at the 4-position. Benzothiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-benzothiazole-4-carboxylic acid typically involves the bromination of benzothiazole derivatives followed by carboxylation. One common method includes the reaction of 2-aminothiophenol with bromine to form 2-bromo-1,3-benzothiazole, which is then carboxylated using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, such as samarium triflate, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-substituted benzothiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of biaryl compounds

Mechanism of Action

The mechanism of action of 2-Bromo-benzothiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes like DNA gyrase and dihydroorotase, which are crucial for bacterial survival . The compound’s bromine and carboxylic acid groups contribute to its binding affinity and specificity for these molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-benzothiazole-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which provide distinct reactivity and binding properties. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

2-bromo-1,3-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSKSNGSLUOGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275178
Record name 4-Benzothiazolecarboxylic acid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440526-47-5
Record name 4-Benzothiazolecarboxylic acid, 2-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440526-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzothiazolecarboxylic acid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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